molecular formula C7H5NaO3 B12860550 Sodium 3-(furan-2-yl)acrylate

Sodium 3-(furan-2-yl)acrylate

Cat. No.: B12860550
M. Wt: 160.10 g/mol
InChI Key: VJVJVESAJOWFGG-BJILWQEISA-M
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Description

Sodium 3-(furan-2-yl)acrylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to an acrylic acid moiety, with the sodium salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-(furan-2-yl)acrylate typically involves the reaction of furan-2-carboxaldehyde with malonic acid in the presence of a base, such as piperidinium acetate. This reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield 3-(furan-2-yl)acrylic acid. The final step involves neutralizing the acrylic acid with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve the use of heterogeneous catalysts to facilitate the reaction under milder conditions and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-(furan-2-yl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 3-(furan-2-yl)acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3-(furan-2-yl)acrylate involves its interaction with various molecular targets. In biological systems, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress. The furan ring’s electron-rich nature allows it to participate in redox reactions, thereby protecting cells from damage. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

    Furan-2-carboxylic acid: A precursor in the synthesis of sodium 3-(furan-2-yl)acrylate.

    3-(furan-2-yl)propanoic acid: A reduced form of the compound.

    Furan-2,5-dicarboxylic acid: An oxidation product of the furan ring.

Uniqueness: this compound stands out due to its combination of the furan ring and acrylic acid moiety, which imparts unique chemical reactivity and biological activity. Its sodium salt form enhances its solubility, making it more versatile for various applications compared to its non-salt counterparts .

Properties

Molecular Formula

C7H5NaO3

Molecular Weight

160.10 g/mol

IUPAC Name

sodium;(E)-3-(furan-2-yl)prop-2-enoate

InChI

InChI=1S/C7H6O3.Na/c8-7(9)4-3-6-2-1-5-10-6;/h1-5H,(H,8,9);/q;+1/p-1/b4-3+;

InChI Key

VJVJVESAJOWFGG-BJILWQEISA-M

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)[O-].[Na+]

Canonical SMILES

C1=COC(=C1)C=CC(=O)[O-].[Na+]

Origin of Product

United States

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